2-amino-6-tert-butyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Structural and Functional Significance in Medicinal Chemistry
The structural architecture of 2-amino-6-tert-butyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide offers insights into its functional versatility. The tetrahydrobenzothiophene core provides rigidity and conformational stability, while the tert-butyl substituent at position 6 enhances lipophilicity, potentially improving membrane permeability and metabolic stability. The 4-methoxyphenyl carboxamide group at position 3 introduces hydrogen-bonding capabilities, facilitating interactions with enzyme active sites or receptor pockets.
Key structural comparisons with other benzothiophene derivatives highlight its uniqueness. For instance, zileuton, an FDA-approved leukotriene inhibitor, incorporates a benzo[b]thiophene-2-ethyl group but lacks the tetrahydro modification and tert-butyl substitution seen in this compound. Similarly, sertaconazole, a benzothiophene-based antifungal agent, features a dichlorophenyl group instead of the 4-methoxyphenyl moiety. These differences underscore how subtle structural variations influence target selectivity and bioactivity.
The compound’s amino group at position 2 further differentiates it from analogues like 2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which replaces the amino group with a 4-methoxybenzamido substituent. This amino group may serve as a hydrogen bond donor, enhancing binding affinity to proteins or nucleic acids. Computational studies of similar benzothiophene derivatives suggest that electrostatic interactions and polar surface area significantly impact pharmacological activity.
Table 1: Structural Comparison of Selected Benzothiophene Derivatives
Position Within the Benzothiophene Carboxamide Derivative Class
Within the benzothiophene carboxamide class, this compound occupies a niche defined by its unique substitution pattern. Benzothiophene derivatives are celebrated for their structural plasticity, enabling modifications that fine-tune pharmacokinetic and pharmacodynamic properties. The addition of a tetrahydro ring system reduces aromaticity compared to fully unsaturated benzothiophenes, potentially mitigating toxicity associated with planar polycyclic systems.
The tert-butyl group at position 6 introduces steric bulk, which may shield reactive sites from enzymatic degradation, as observed in protease inhibitors. Meanwhile, the 4-methoxyphenyl carboxamide group aligns with trends in kinase inhibitor design, where methoxy groups modulate electron density and solubility. Compared to N-[(4-methoxyphenyl)methyl]-2,7,7-trimethyl-5-oxo-4-(4-phenylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide, a structurally distinct carboxamide derivative, this compound’s benzothiophene core offers distinct electronic properties that may favor binding to sulfur-interacting enzymes.
Emerging research highlights benzothiophene carboxamides as promising candidates for anticancer and anti-inflammatory therapies. For example, raloxifene, a benzothiophene derivative, demonstrates selective estrogen receptor modulation, underscoring the scaffold’s adaptability to diverse therapeutic areas. The target compound’s combination of a tetrahydro core, tert-butyl group, and methoxyphenyl carboxamide positions it as a candidate for targeting inflammatory pathways or oncology-related protein kinases, though empirical validation remains ongoing.
Table 2: Functional Group Contributions in Benzothiophene Carboxamides
Properties
IUPAC Name |
2-amino-6-tert-butyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-20(2,3)12-5-10-15-16(11-12)25-18(21)17(15)19(23)22-13-6-8-14(24-4)9-7-13/h6-9,12H,5,10-11,21H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJFIBGGDZZQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-tert-butyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 774575-33-6) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a complex structure characterized by a benzothiophene core, which is often associated with various biological activities, including anticancer and antiviral properties.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 372.53 g/mol
- CAS Number : 774575-33-6
- MDL Number : MFCD03422613
The presence of the methoxyphenyl group and the tert-butyl substituent plays a crucial role in modulating the biological activity of this compound.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of 2-amino derivatives of benzothiophene compounds. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell growth across various cancer cell lines.
Key Findings:
- Inhibition of Cancer Cell Lines : The compound demonstrated significant inhibitory effects on several cancer cell lines, with reported IC values indicating potent activity. For example, related compounds have shown GI values ranging from 0.20 to 2.58 µM against human cancer cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 0.49 |
| Compound B | LNCaP (Prostate) | 11.0 |
| Compound C | HL60 (Leukemia) | 0.20 |
Antiviral Activity
The compound's structural features suggest potential antiviral applications. Research indicates that heterocycles similar to this compound exhibit antiviral properties by targeting viral replication mechanisms.
Case Study:
In a study examining N-Heterocycles as antiviral agents, compounds structurally related to benzothiophenes showed enhanced biological activity against viral strains at low concentrations . This suggests that modifications to the benzothiophene structure can lead to improved efficacy against viral targets.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and viral replication.
- Interaction with Cellular Pathways : The compound may interfere with signaling pathways critical for cell survival and proliferation.
Synthesis and Characterization
The synthesis of this compound has been documented in various studies where it was prepared through multi-step chemical reactions involving benzothiophene derivatives and amine coupling reactions . Characterization techniques such as NMR and LC-MS have confirmed the structure and purity of the synthesized compounds.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzothiophene derivatives, including the compound . The mechanisms by which these compounds exert their effects often involve:
- Inhibition of Cancer Cell Proliferation : Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, compounds with structural similarities have shown IC50 values ranging from low micromolar to nanomolar concentrations against human cancer cell lines .
- Mechanism of Action : The proposed mechanisms include the modulation of signaling pathways such as AMPK and p53, which are critical in regulating cell growth and apoptosis . These pathways are often targeted in cancer therapy due to their roles in tumor suppression.
Neuroprotective Effects
Emerging research suggests that compounds like 2-amino-6-tert-butyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may also exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles.
Anti-inflammatory Properties
The anti-inflammatory potential of heterocyclic compounds has been well-documented. The compound under review may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation.
Study 1: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR study on related benzothiophene derivatives demonstrated that modifications to the side chains significantly affect biological activity. For example, substituents such as methoxy groups were found to enhance solubility and potency against cancer cell lines .
Study 2: In Vivo Efficacy Testing
In vivo studies evaluating the efficacy of similar compounds have shown promising results in tumor-bearing animal models. Administration of these compounds resulted in reduced tumor size and improved survival rates compared to controls .
Study 3: Toxicological Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that derivatives of benzothiophene exhibit lower toxicity to normal cells compared to cancerous cells, suggesting a favorable therapeutic index .
| Compound Name | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | 0.20 | AMPK activation | |
| Compound B | 0.49 | p53 pathway modulation | |
| Compound C | 25 | Cytotoxicity against NUGC cells |
Table 2: Toxicity Profile
Comparison with Similar Compounds
Structural and Electronic Effects
- Propyl or ethyl groups (e.g., ) reduce steric hindrance, possibly improving binding kinetics in certain targets.
- N-Aryl Substituents: 4-Methoxyphenyl: The methoxy group (-OCH₃) enhances solubility via hydrogen bonding and electron-donating effects . 4-Chlorophenyl and 2-chloro-5-nitrophenyl: Electron-withdrawing groups (Cl, NO₂) may improve stability but reduce solubility . 4-Ethylphenyl: A hydrophobic ethyl group could enhance membrane permeability .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?
Methodological Answer:
The compound is synthesized via multi-step organic reactions, typically involving cyclization and functional group modifications. Key steps include:
- Cyclocondensation : Formation of the tetrahydrobenzothiophene core using thiourea or thioamide precursors under acidic conditions.
- Substituent Introduction : The tert-butyl group is introduced via alkylation or Friedel-Crafts alkylation, while the methoxyphenyl carboxamide moiety is added via nucleophilic acyl substitution (e.g., using activated esters or carbodiimide coupling agents).
- Critical Conditions : Temperature control (±5°C) during cyclization to avoid side reactions (e.g., over-oxidation or decomposition) and strict anhydrous conditions for amide bond formation to prevent hydrolysis .
Advanced: How can computational methods optimize the synthesis of this compound and its derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediates to identify energetically favorable pathways. For example:
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method map potential reaction routes, reducing trial-and-error experimentation.
- Solvent Effects : COSMO-RS simulations predict solvent compatibility to enhance yield and selectivity.
- Feedback Loops : Experimental data (e.g., failed reactions) are integrated into machine learning models to refine computational predictions iteratively .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the benzothiophene scaffold and substituent integration (e.g., tert-butyl singlet at ~1.3 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and detects impurities.
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydro ring system .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability : Rigorous HPLC quantification (e.g., ≥98% purity) ensures reproducibility.
- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., use ISO-certified reagents).
- Structural Analogues : Compare activity with derivatives (e.g., tert-butyl vs. methyl substituents) to isolate steric/electronic effects. Cross-reference with crystallographic data to validate binding conformations .
Basic: What are the primary biological targets or pathways investigated for this compound?
Methodological Answer:
Preliminary studies focus on:
- Enzyme Inhibition : Screening against kinases (e.g., MAPK) or cytochrome P450 isoforms using fluorometric assays.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC).
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic activity .
Advanced: How do substituent modifications (e.g., tert-butyl vs. methyl groups) impact biological activity?
Methodological Answer:
- Steric Effects : Bulkier tert-butyl groups may hinder binding in narrow enzyme pockets, reducing inhibition potency.
- Lipophilicity : LogP calculations (e.g., using MarvinSketch) correlate substituent hydrophobicity with membrane permeability.
- Case Study : Ethyl 2-{[(2-tert-butylphenoxy)acetyl]amino} derivatives showed 40% lower IC than methyl analogues in kinase assays due to enhanced van der Waals interactions .
Basic: What experimental design strategies minimize variability in pharmacological studies?
Methodological Answer:
- Statistical DOE : Use factorial designs to test variables (e.g., concentration, incubation time) with ANOVA for significance.
- Internal Standards : Spike samples with deuterated analogs (e.g., triclosan-d) to normalize LC-MS/MS data .
- Replicates : Triplicate measurements with blinded analysis reduce observer bias .
Advanced: How can researchers address low yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve turnover frequency.
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side products.
- Byproduct Analysis : GC-MS identifies intermediates (e.g., dealkylated byproducts) for process optimization .
Basic: What safety protocols are critical when handling intermediates during synthesis?
Methodological Answer:
- Hazardous Intermediates : Use fume hoods for reactions involving chlorinated solvents (e.g., DCM) or toxic reagents (e.g., thionyl chloride).
- Waste Management : Segregate halogenated waste (e.g., brominated byproducts) for certified disposal.
- PPE : Nitrile gloves and flame-resistant lab coats are mandatory during high-temperature steps .
Advanced: How can machine learning predict novel derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR Models : Train neural networks on datasets (e.g., ChEMBL) using descriptors like topological polar surface area (TPSA) and H-bond donors.
- Generative Chemistry : Reinforcement learning generates novel scaffolds (e.g., benzothiophene-azepine hybrids) with predicted IC values.
- Validation : Synthesize top candidates and validate via SPR (surface plasmon resonance) binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
